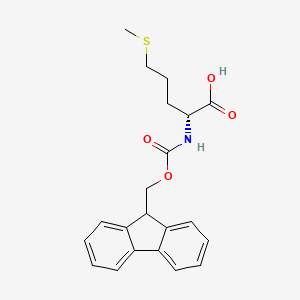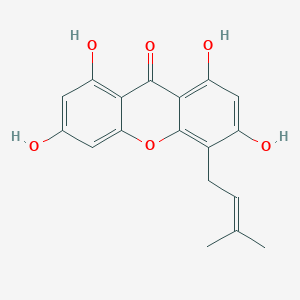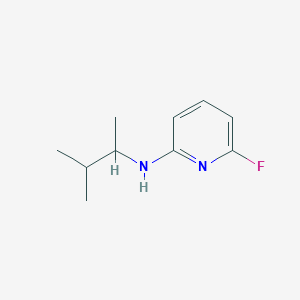
H-Tyr-leu-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr-leu-NH2 hcl: H-Tyrosine-leucine-amide hydrochloride , is a synthetic dipeptide compound. It is composed of the amino acids tyrosine and leucine, linked by an amide bond, and is often used in peptide synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-leu-NH2 hcl typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid tyrosine is first coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or oxyma.
Deprotection: The protecting group on the amino acid is removed using a deprotecting agent like piperidine.
Coupling of Leucine: The next amino acid, leucine, is then coupled to the growing peptide chain using similar reagents and conditions.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: H-Tyr-leu-NH2 hcl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted tyrosine derivatives
Aplicaciones Científicas De Investigación
Chemistry: H-Tyr-leu-NH2 hcl is used as a model compound in peptide synthesis research. It helps in studying the efficiency of different coupling reagents and conditions.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various enzymes, helping in the investigation of enzyme kinetics and mechanisms.
Medicine: this compound has potential applications in drug development. It is used in the design and synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It also finds applications in the development of diagnostic tools and assays .
Mecanismo De Acción
The mechanism of action of H-Tyr-leu-NH2 hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
H-Leu-NH2: A simpler dipeptide consisting of leucine and an amide group.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with analgesic properties, used in pain management research.
Uniqueness: H-Tyr-leu-NH2 hcl is unique due to the presence of both tyrosine and leucine, which allows it to participate in a wide range of chemical and biological interactions. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propiedades
Fórmula molecular |
C15H24ClN3O3 |
|---|---|
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O3.ClH/c1-9(2)7-13(14(17)20)18-15(21)12(16)8-10-3-5-11(19)6-4-10;/h3-6,9,12-13,19H,7-8,16H2,1-2H3,(H2,17,20)(H,18,21);1H |
Clave InChI |
QMCNLIJVARYNQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)


![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)



![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)
